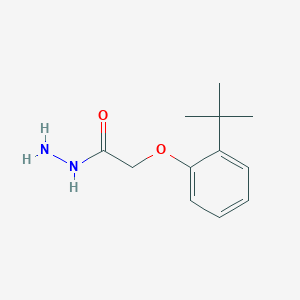![molecular formula C20H21ClFN7 B5669659 6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5669659.png)
6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step chemical reactions, starting from basic aromatic amines and halides. O'Malley and Vaughan (2016) described the synthesis of a series of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines, which shares a structural similarity with the compound of interest, indicating that a diazotization and subsequent coupling reaction might be involved in its synthesis (O'Malley & Vaughan, 2016).
Molecular Structure Analysis
The molecular structure and vibrational spectra of compounds containing triazine and piperazine units have been studied using spectroscopic methods and theoretical calculations. Kavipriya et al. (2015) reported a combined experimental and theoretical study on a related molecule, "N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine," highlighting the importance of techniques such as FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) in understanding the molecular geometry and electronic properties (Kavipriya et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of functional groups such as the piperazine ring and substituted phenyl groups. Wujec and Typek (2023) demonstrated the synthesis of a triazole derivative with a piperazine unit, suggesting that nucleophilic substitution reactions could be a pathway for further functionalization of the compound of interest (Wujec & Typek, 2023).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure of similar compounds are crucial for understanding their behavior in different environments. The solubility and crystallinity can be influenced by the molecular structure, as shown by Betz et al. (2011), who investigated the crystal structure of a piperazine-derived compound, providing insights into the intermolecular interactions and packing within the crystal lattice (Betz et al., 2011).
Propriétés
IUPAC Name |
6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN7/c21-14-2-1-3-17(12-14)29-10-8-28(9-11-29)13-18-25-19(23)27-20(26-18)24-16-6-4-15(22)5-7-16/h1-7,12H,8-11,13H2,(H3,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCVENOIZPCWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5669585.png)

![(1S*,5R*)-6-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5669607.png)


![2-amino-1-(2-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5669628.png)
![N-cyclopropyl-4-methoxy-3-{[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5669631.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B5669633.png)
![N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5669640.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5669653.png)
![2-[(5-methylpyrazin-2-yl)methyl]-8-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5669657.png)

